molecular formula C15H10N2O2 B14885487 4-(Quinazolin-4-yloxy)benzaldehyde

4-(Quinazolin-4-yloxy)benzaldehyde

Cat. No.: B14885487
M. Wt: 250.25 g/mol
InChI Key: ITHFSHZEPHTTKC-UHFFFAOYSA-N
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Description

4-(Quinazolin-4-yloxy)benzaldehyde is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinazolin-4-yloxy)benzaldehyde typically involves the condensation of 2-aminobenzamides with aldehydes. One efficient method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This reaction proceeds under mild conditions and offers good to excellent yields.

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve the use of metal-based catalysts such as copper, palladium, or vanadium. These catalysts facilitate the cyclization of 2-halobenzoic acids with amidines or the benzylic C-H amidation with benzyl alcohols . These methods are scalable and can produce large quantities of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Quinazolin-4-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

    Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-(Quinazolin-4-yloxy)benzaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinazolin-4-yloxy)benzaldehyde is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to act as a precursor for various quinazoline derivatives makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-quinazolin-4-yloxybenzaldehyde

InChI

InChI=1S/C15H10N2O2/c18-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)16-10-17-15/h1-10H

InChI Key

ITHFSHZEPHTTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C=O

Origin of Product

United States

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